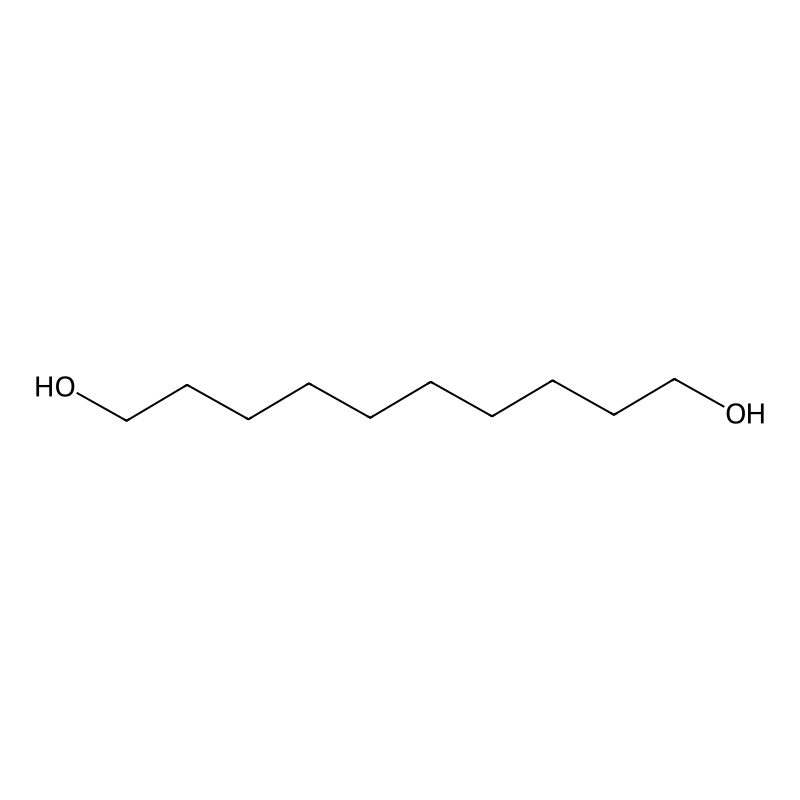

1,10-Decanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1.10-Decanediol (CAS Registry Number: 112-47-0) is a ten-carbon chain diol (a molecule with two hydroxyl groups) found naturally in some plants, including Perilla frutescens []. While the exact biological function within these plants is not fully understood, its chemical properties make it a potentially useful tool in various scientific research applications.

Organic Synthesis

Due to its functional groups, 1,10-decanediol can be used as a building block in the synthesis of more complex molecules. Research has explored its application in the creation of fatty acids [] and DNA duplexes [].

Material Science

The diol functionality allows 1,10-decanediol to participate in reactions for creating polymers. Scientists are investigating its potential use in the development of new materials with specific properties [].

1,10-Decanediol is a linear aliphatic diol with the chemical formula . It is classified as a decanediol, specifically an α,ω-diol, meaning it has hydroxyl groups (-OH) at both ends of its carbon chain. The compound appears as white crystalline solids or powders, with a melting point ranging from 70 to 73 °C and a boiling point of approximately 297 °C . It is soluble in alcohol and hot ether but is almost insoluble in cold water and petroleum ether .

1,10-Decanediol has several synonyms, including decamethylene glycol and 1,10-dihydroxydecane. Its molecular weight is approximately 174.28 g/mol . The compound exhibits stability under standard conditions but can be incompatible with strong oxidizing agents and reducing agents .

Currently, there's no scientific research readily available on the specific mechanism of action of 1,10-decanediol in biological systems.

- Toxicity: Information on the specific toxicity of 1,10-decanediol is limited. However, as with most diols, it's advisable to handle it with gloves and avoid ingestion or inhalation due to potential irritation [].

- Flammability: 1,10-Decanediol is likely combustible due to its hydrocarbon chain []. Exercise caution when handling it near heat or open flames.

- Esterification: Reaction with carboxylic acids to form esters.

- Oxidation: Can be oxidized to form ketones or aldehydes depending on the reaction conditions.

- Reduction: Can be reduced to alkanes or further converted to other alcohols.

The synthesis often involves the esterification of sebacic acid followed by reduction processes to yield the final product .

Research indicates that 1,10-decanediol exhibits antimicrobial properties, making it a candidate for various applications in pharmaceuticals and personal care products. Its low toxicity profile suggests potential use as a safe additive in formulations . The compound has been studied for its effects on cellular membranes and may influence lipid bilayer properties due to its amphiphilic nature.

1,10-Decanediol can be synthesized through several methods:

- Esterification:

- Hydrogenation:

1,10-Decanediol finds utility in various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis and formulation.

- Cosmetics: Acts as a moisturizing agent and skin conditioning agent.

- Fragrance Industry: Employed in the formulation of flavors and fragrances due to its pleasant odor profile .

- Polymer Chemistry: Serves as a building block for polyesters and polyurethanes.

Studies on 1,10-decanediol interactions focus primarily on its biological effects and compatibility with other substances. Its interaction with lipid membranes has been explored due to its potential use in drug delivery systems where it can enhance permeation through biological barriers. Additionally, its low toxicity makes it suitable for formulations that require skin contact.

1,10-Decanediol shares similarities with other aliphatic diols. Here’s a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Unique Features |

|---|---|---|---|---|

| 1,6-Hexanediol | C6H14O2 | -8 | 186 | Shorter chain length; more soluble in water |

| 1,8-Octanediol | C8H18O2 | 16 | 218 | Intermediate chain length; used in surfactants |

| 1,9-Nonanediol | C9H20O2 | 20 | 250 | Similar structure; less common than decanediol |

| 1,10-Decanediol | C10H22O2 | 70-73 | 297 | Longest chain among these; versatile applications |

The unique characteristic of 1,10-decanediol is its longer carbon chain compared to other similar compounds, which contributes to its distinct physical properties and broad applicability across various industries.

Sebacic Acid Reduction Pathways

The reduction of sebacic acid and its derivatives represents the most established synthetic route to 1,10-decanediol. Traditional sodium reduction processes utilize large amounts of dehydrated alcohol solvents and require extended reaction times, making them less favorable for modern industrial applications [1]. Contemporary approaches have focused on developing more efficient catalytic systems with improved yields and reduced environmental impact.

The synthesis of 1,10-decanediol from dimethyl sebacate has been successfully achieved using sodium borohydride in ethanol medium, with cerium(III) chloride serving as the catalyst [2]. This method demonstrates remarkable efficiency, yielding 93% of the desired product within a reaction duration of one day [2]. The cerium(III) chloride catalyst facilitates the selective reduction of the ester groups while maintaining the integrity of the carbon chain structure.

Diethyl Dithiosebacate Reduction Mechanisms

The reduction of diethyl dithiosebacate by tetrabutylammonium borohydride provides an alternative pathway to 1,10-decanediol [2]. Tetrabutylammonium borohydride functions as a selective reducing agent that operates effectively in non-aqueous media [3]. The mechanism involves the nucleophilic attack of hydride ions from the borohydride anion on the electrophilic carbon centers adjacent to the thioester groups [4].

The phase transfer catalytic properties of tetrabutylammonium borohydride enable efficient reduction reactions in biphasic systems [3]. This quaternary ammonium salt facilitates the transfer of borohydride ions across phase boundaries, allowing for enhanced contact between the reducing agent and the organic substrate [4]. The reduction proceeds through formation of intermediate alkyl borohydride species, which subsequently undergo hydrolysis to yield the corresponding alcohol groups.

Electrochemical Reduction in Non-Aqueous Media

Liquid Ammonia Electrochemical Systems

Electrochemical reduction of diethyl sebacate in liquid ammonia represents a highly efficient synthetic approach, achieving 1,10-decanediol yields of 95% [2] [5]. The liquid ammonia medium provides unique advantages including high solubility for both the substrate and electrolyte, excellent electrical conductivity, and the ability to stabilize radical intermediates formed during the reduction process [6].

The electrochemical mechanism involves the sequential reduction of ester carbonyl groups through electron transfer processes at the cathode surface [7]. In liquid ammonia, the formation of solvated electrons facilitates deep reduction of the diester substrate, leading to the formation of diol products with high selectivity [6]. The non-aqueous environment prevents competing hydrolysis reactions that could reduce overall yield and selectivity.

Multi-Stage Electrochemical Process Design

Industrial electrochemical synthesis of sebacate compounds employs continuous multi-stage electrolytic cells with optimized electrode configurations [8]. The first electrolytic cell operates with titanium-based iridium oxide anodes and stainless steel cathodes, utilizing electrolysis potentials of 1.2-1.6 volts and current densities of 500-700 amperes per square meter [8]. The second stage employs platinum-titanium anodes with graphite cathodes at higher potentials of 3.0 volts and current densities reaching 2000 amperes per square meter [8].

The electrode arrangement follows specific geometric configurations to maximize mass transfer and minimize energy consumption [8]. Cathodes and anodes are arranged alternately, with the extension direction of electrode surfaces aligned with material flow direction to enhance mixing and reduce concentration gradients [8]. This design philosophy enables prolonged service periods while reducing operating costs and corrosion risks associated with harsh electrochemical environments.

Titanium- and Borohydride-Catalyzed Hydrogenation Strategies

Diisopropyltitanium Borohydride Catalysis

The interaction between sebacic acid and diisopropyltitanium(III) borohydride provides an effective pathway for 1,10-decanediol synthesis [2]. This titanium-borohydride complex is generated through the in situ reaction of diisopropyltitanium dichloride with benzyltriethylammonium borohydride in dichloromethane solvent [2] [9]. The formation of this catalytic species involves ligand exchange reactions that create a highly reactive titanium-hydride intermediate capable of reducing carboxylic acid functionalities.

The catalytic mechanism proceeds through coordination of sebacic acid to the titanium center, followed by hydride transfer from the borohydride ligand to the coordinated carboxyl groups [10]. Titanium(III) complexes demonstrate superior catalytic activity compared to higher oxidation state titanium species due to their enhanced electron-donating properties and ability to stabilize radical intermediates [11] [12]. The dichloromethane solvent system provides an inert environment that prevents unwanted side reactions while maintaining solubility of both the titanium catalyst and organic substrates.

Mechanistic Aspects of Titanium-Borohydride Systems

Titanium-mediated borohydride reductions involve complex mechanistic pathways that depend on the specific ligand environment and reaction conditions [13]. The proposed mechanism for titanium-borohydride catalyzed reductions involves abstraction of borane from the titanium complex by borohydride, leading to formation of titanium hydride species [13]. Subsequent insertion of the carbonyl substrate into the titanium-hydride bond, followed by alkyl-transfer from titanium to boron, generates the reduced product [13].

The regioselectivity and stereoselectivity of titanium-borohydride reductions can be controlled through modification of the titanium ligand environment [13]. Different borohydride counterions and titanium precursors lead to varying product distributions and reaction rates [14]. Titanium trifluoride combined with sodium borohydride systems demonstrate enhanced catalytic activity due to the combined effects of active titanium and fluoride-containing species [14].

Alternative Titanium Catalytic Systems

Titanium(III)-catalyzed reductive processes have been developed that utilize metal-free terminal reducing agents, overcoming traditional requirements for stoichiometric metallic reductants [12]. These systems employ organic reducing agents such as disilylated dihydropyrazines to achieve reductive transformations with good yields and selectivities [12]. The titanium catalyst facilitates single-electron transfer processes that generate radical intermediates, which subsequently undergo coupling or reduction reactions [12].

The choice of titanium precursor significantly influences catalytic performance, with titanium iodide complexes often demonstrating superior activity compared to chloride analogs [12]. This enhanced reactivity is attributed to faster generation of the active titanium(III) catalyst species from the iodide precursors [12]. The use of metal-free reducing agents provides advantages in terms of product purification and environmental compatibility compared to traditional metal-based reductants.

Industrial-Scale Production Optimization

Esterification-Hydrogenation Tandem Processes

Industrial production of 1,10-decanediol employs tandem catalytic processes that combine esterification and hydrogenation steps in integrated reactor systems [15] [16]. These thermodynamically leveraged tandem systems utilize metal triflate catalysts combined with supported palladium catalysts to achieve selective ester bond hydrogenolysis [15] [16]. The tandem approach enables the direct conversion of dicarboxylic acids to diols without isolation of intermediate ester products, improving overall process efficiency and reducing capital investment requirements.

The rate law for tandem ester hydrogenolysis follows first-order dependence on metal triflate concentration, with zero-order dependence on both ester substrate and hydrogen pressure [15] [16]. The turnover-limiting step involves carbon-hydrogen bond scission following carbon-oxygen cleavage, as evidenced by hydrogen/deuterium kinetic isotope effects of 6.5 ± 0.5 [15] [16]. This mechanistic understanding enables rational optimization of reaction conditions and catalyst loading for industrial applications.

Continuous Multi-Stage Distillation Systems

Industrial diol production utilizes continuous multi-stage distillation systems designed for stable operation over extended periods [17] [18]. These systems incorporate reactive distillation columns where catalytic conversion and product separation occur simultaneously [17] [18]. The process design enables continuous feeding of starting materials, with low boiling point reaction mixtures withdrawn from upper column sections and high boiling point products recovered from lower sections [17] [18].

Production targets for industrial diol manufacturing range from 1 to 3 tons per hour, with stable operation required for periods exceeding 1000 hours [17] [18]. The distillation systems incorporate specialized tray designs and side-cut outlets that enable precise product composition control while maintaining high purity standards [17] [18]. Process optimization focuses on minimizing energy consumption while maximizing product yield and quality consistency.

Scale-Up Considerations for Hydrogenation Processes

Industrial scale-up of hydrogenation processes requires careful consideration of heat and mass transfer limitations that become pronounced at larger reactor volumes [19] [20]. The scale-dependent heat transfer behavior presents challenges because volume and mass increase with cubic dependency relative to vessel diameter, while surface area for heat transfer exhibits only squared dependency [19] [20]. This relationship means that heating and cooling capacity per unit volume decreases significantly as reactor size increases, potentially affecting reaction kinetics and product quality.

Scale-up strategies for hydrogenation reactions employ scale-down reactor designs that maintain geometric similarity to production-scale equipment [19] [20]. These scale-down reactors utilize comparable stirrer geometries, bottom shapes, and baffle configurations to simulate mixing effects achievable in large-scale systems [19] [20]. Computational dynamic process models complement experimental scale-down studies to predict performance parameters and optimize operating conditions for production-scale implementation [20].

Market and Economic Considerations

The global 1,10-decanediol market demonstrates strong growth prospects, with market size valued at 250 million USD in 2024 and projected to reach 450 million USD by 2033, representing a compound annual growth rate of 7.5% [21] [22]. Industrial production focuses on high-purity grades of 97% and 98% to meet stringent quality requirements for pharmaceutical and specialized chemical applications [21] [22]. Production cost optimization remains critical due to raw material price volatility and increasing pressure to adopt sustainable manufacturing practices [21] [22].

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

General Manufacturing Information

1,10-Decanediol: ACTIVE